molecular formula C23H20FNO4 B11393856 N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11393856
M. Wt: 393.4 g/mol
InChI Key: IMZVSFLDYAGOTK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a trimethyl-substituted furochromenone core, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the trimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed to introduce the trimethyl groups at specific positions on the furochromenone core.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable fluorobenzyl halide with the furochromenone intermediate.

    Formation of the acetamide moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination or electrophilic aromatic substitution using nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in the development of advanced materials with specific functionalities.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
  • N-(4-methylbenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
  • N-(4-bromobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to its analogs.

Properties

Molecular Formula

C23H20FNO4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C23H20FNO4/c1-12-8-18-21(22-20(12)13(2)11-28-22)14(3)17(23(27)29-18)9-19(26)25-10-15-4-6-16(24)7-5-15/h4-8,11H,9-10H2,1-3H3,(H,25,26)

InChI Key

IMZVSFLDYAGOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)F)C)C4=C1C(=CO4)C

Origin of Product

United States

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